1-(2-Bromo-3-fluorobenzoyl)-4-methylpiperidine
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Overview
Description
1-(2-Bromo-3-fluorobenzoyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a benzoyl group substituted with bromine and fluorine atoms, attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-fluorobenzoyl)-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-3-fluorobenzoyl chloride and 4-methylpiperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromo-3-fluorobenzoyl chloride is added dropwise to a solution of 4-methylpiperidine and the base, with continuous stirring at a controlled temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-fluorobenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-Bromo-3-fluorobenzoyl)-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorobenzoyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing its pharmacological effects.
Comparison with Similar Compounds
1-(2-Bromo-3-fluorobenzoyl)piperidine: Lacks the methyl group on the piperidine ring.
1-(2-Chloro-3-fluorobenzoyl)-4-methylpiperidine: Substitutes chlorine for bromine.
1-(2-Bromo-3-chlorobenzoyl)-4-methylpiperidine: Substitutes chlorine for fluorine.
Uniqueness: 1-(2-Bromo-3-fluorobenzoyl)-4-methylpiperidine is unique due to the specific combination of bromine and fluorine atoms on the benzoyl group, which can influence its reactivity and interactions with biological targets. The presence of the methyl group on the piperidine ring can also affect its chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c1-9-5-7-16(8-6-9)13(17)10-3-2-4-11(15)12(10)14/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLLQHPTXPCBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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